molecular formula C19H19N3OS B11172734 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172734
M. Wt: 337.4 g/mol
InChI Key: WPZDSKXEQWEKHA-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound’s structure also includes a benzamide moiety, which is a benzene ring attached to an amide group. The presence of the phenylethyl group adds to the compound’s complexity and potential for diverse chemical reactivity.

Preparation Methods

The synthesis of 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst. The reaction conditions are mild, and the process is rapid, making it suitable for industrial production.

Chemical Reactions Analysis

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzene ring and the thiadiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The phenylethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives and thiadiazole-containing compounds:

The uniqueness of this compound lies in its combination of the thiadiazole ring and the benzamide moiety, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3OS/c1-13-8-10-16(12-14(13)2)18(23)20-19-22-21-17(24-19)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22,23)

InChI Key

WPZDSKXEQWEKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)C

Origin of Product

United States

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